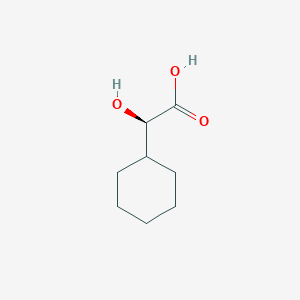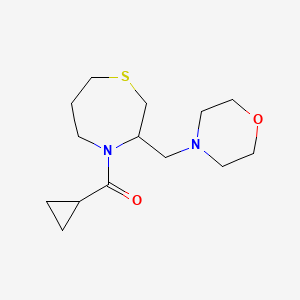
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclopropyl group, a morpholinomethyl group, and a thiazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiazepane ring. One common method involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The morpholinomethyl group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of fixed bed catalysts, such as cobalt or nickel, for hydrogenation reactions . Additionally, advanced techniques like microwave-assisted synthesis and mechanochemical methods may be employed to enhance reaction efficiency .
化学反应分析
Types of Reactions
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for cyclopropanation , hydrogen gas for reduction, and potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts due to its stability and reactivity.
作用机制
The mechanism of action of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can stabilize carbocations through hyperconjugation, influencing the compound’s reactivity . The morpholinomethyl group may enhance solubility and facilitate binding to biological targets, while the thiazepane ring can provide conformational rigidity, affecting the overall activity of the compound.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the morpholinomethyl and thiazepane moieties.
Morpholinomethyl derivatives: Compounds with similar morpholinomethyl groups but different core structures.
Thiazepane derivatives: Compounds containing the thiazepane ring but with different substituents.
Uniqueness
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
cyclopropyl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-3-12)16-4-1-9-19-11-13(16)10-15-5-7-18-8-6-15/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHTJSSCAPYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
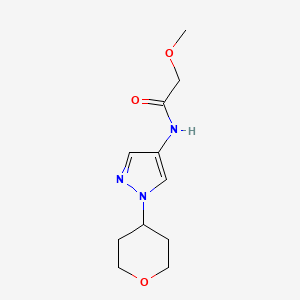
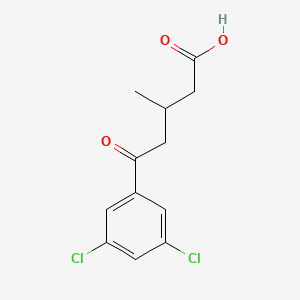
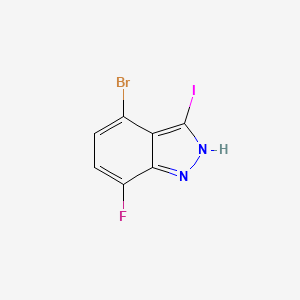
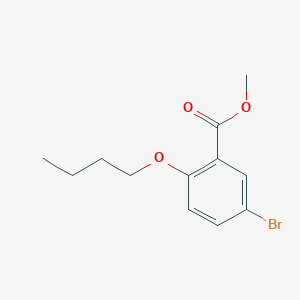
![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
![7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B3012653.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)
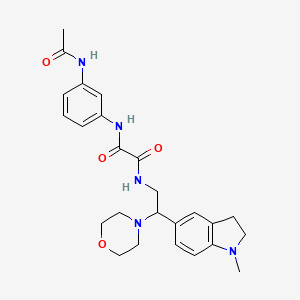
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)
